2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine
Description
2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position and a 4-(azepan-1-ylsulfonyl)phenyl group at the 2-position.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-16-10-13-22-15-19(21-20(22)14-16)17-6-8-18(9-7-17)26(24,25)23-11-4-2-3-5-12-23/h6-10,13-15H,2-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKTUEIRPDGPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the sulfonyl group: The phenyl ring is sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the azepane ring: The azepane ring is introduced through nucleophilic substitution reactions, where the sulfonylated phenyl ring reacts with azepane under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the imidazo[1,2-a]pyridine core are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, influencing various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The azepane sulfonyl group in the target compound introduces a bulky, polar substituent, contrasting with halogens (e.g., Cl in ), carbamoyl (BLU-5937 ), or methoxy groups (V1 ).
- The 7-methyl group is conserved across most analogs, suggesting its role in stabilizing the imidazo[1,2-a]pyridine core or modulating bioactivity .
Yield and Complexity
- BLU-5937 : High selectivity for P2X3 receptors (IC₅₀ = 0.025 μM) but requires multi-step synthesis .
- V2 (2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetic acid) : Moderate yield (20%) due to side-chain modifications .
- Zolpidem : Commercially synthesized with acetamide functionalization .
The azepane sulfonyl group may increase synthetic complexity but improve solubility compared to halogenated analogs.
Key Insights :
- BLU-5937’s fluorine and carbamoyl groups contribute to its high potency and oral bioavailability, suggesting that the target compound’s azepane sulfonyl could similarly optimize pharmacokinetics .
Physicochemical Properties
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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